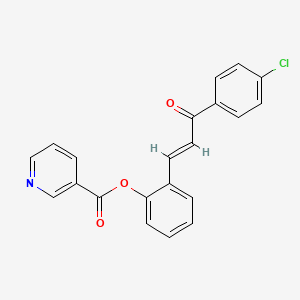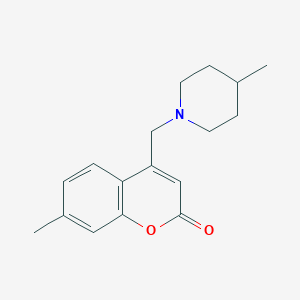
(E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its role or uses .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques used can include melting point determination, solubility testing, polarimetry, and reactivity testing .Applications De Recherche Scientifique
Cellular Energy Metabolism and Cytoprotection
Research by Maiese et al. (2009) on nicotinamide, an amide form of vitamin B3, elucidates its role in cellular energy metabolism impacting normal physiology. Nicotinamide's cytoprotective properties against oxidative stress, modulation of cellular survival and death pathways, and its potential in treating diseases related to immune system dysfunction, diabetes, and aging indicate a broad spectrum of applications for derivatives of nicotinic acid in clinical care (Maiese, Zhao, Hou, & Shang, 2009).
Antimicrobial Activity
Patel and Shaikh (2010) synthesized new 4-thiazolidinones of nicotinic acid demonstrating significant in vitro antimicrobial activity against various bacteria and fungal species. This research suggests that derivatives of nicotinic acid could serve as frameworks for developing new antimicrobial agents, highlighting the potential for "(E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate" in this area (Patel & Shaikh, 2010).
Anticancer Agents and Molecular Targets
Cai, Drewe, and Kasibhatla (2006) discuss the use of chemical genetics for discovering apoptosis inducers, including N-phenyl nicotinamides. The identification of small molecules with apoptosis-inducing activities through phenotypic assays and the subsequent discovery of anticancer agents and their molecular targets provide a basis for exploring "this compound" in cancer research (Cai, Drewe, & Kasibhatla, 2006).
Herbicide Development
Yu et al. (2021) explored nicotinic acid derivatives for herbicidal activity, indicating the potential of such compounds in agricultural applications. The study of N-(arylmethoxy)-2-chloronicotinamides and their efficacy against various plant species suggests an avenue for "this compound" in the development of new herbicides (Yu et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-18-10-7-15(8-11-18)19(24)12-9-16-4-1-2-6-20(16)26-21(25)17-5-3-13-23-14-17/h1-14H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKOPTZGYYEWIM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2843824.png)
![3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2843826.png)
![(2S,3S,4R,5R,6S)-2-[(2R)-4-[(1S,2R,4R,8R,9R,12R,13R,16R,18S)-16-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)
![(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2843830.png)
![3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2843831.png)
![2-fluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2843833.png)
![Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2843834.png)

![2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2843839.png)
![N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2843840.png)
![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2843843.png)
![3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2843844.png)

![1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2843846.png)
